molecular formula C21H12Cl3F3N4O B11104540 3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11104540
M. Wt: 499.7 g/mol
InChI Key: ICBSSMAHFAXRFV-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, pyrazoles, and pyrimidines. Common reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chlorinated aromatic rings may enhance its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-chloro-N-(4-chlorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The presence of the trifluoromethyl group and multiple chlorinated aromatic rings distinguishes 3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide from other similar compounds

Properties

Molecular Formula

C21H12Cl3F3N4O

Molecular Weight

499.7 g/mol

IUPAC Name

3-chloro-5-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H12Cl3F3N4O/c22-13-5-1-11(2-6-13)10-28-20(32)18-17(24)19-29-15(12-3-7-14(23)8-4-12)9-16(21(25,26)27)31(19)30-18/h1-9H,10H2,(H,28,32)

InChI Key

ICBSSMAHFAXRFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F)Cl

Origin of Product

United States

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